3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, also known as 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), is a crucial organic building block for the synthesis of oligomers and polymers with promising semiconducting properties []. These properties make DPP-based materials attractive candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) [].
The presence of the diketopyrrolopyrrole (DPP) core and the thiophene groups at the 3 and 6 positions contribute to the molecule's semiconducting behavior [, ]. The thiophene rings are electron-rich aromatic moieties that can be further functionalized to tune the electronic properties of the resulting polymers [].
Here are some of the research areas where 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is being explored:
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with two thiophene substituents. Its molecular formula is C₁₄H₈N₂O₂S₂, and it has a molecular weight of 300.36 g/mol. The compound is notable for its potential applications in organic electronics and materials science due to its conjugated system, which allows for significant electronic delocalization and optical properties .
Several synthesis methods have been reported for 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione:
The compound has various applications in fields such as:
Interaction studies have shown that 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione interacts with various biological targets. Its role as an inhibitor of cytochrome P450 enzymes indicates potential drug-drug interactions that could affect the metabolism of co-administered drugs. Further research is necessary to explore these interactions comprehensively and assess their clinical implications .
Several compounds share structural similarities with 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. Notable examples include:
The uniqueness of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its specific combination of thiophene substituents and its ability to function effectively as a semiconductor material while exhibiting significant biological activity. This dual functionality makes it particularly valuable for both electronic applications and pharmacological research.
Irritant